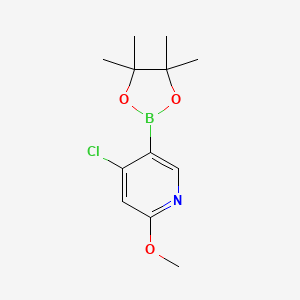

4-Chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Beschreibung

This compound is a pyridine derivative featuring a chlorine atom at position 4, a methoxy group at position 2, and a pinacol boronate ester at position 4. Its molecular formula is C₁₃H₁₆BClNO₃, with a molecular weight of 295.68 g/mol. The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials chemistry .

Eigenschaften

IUPAC Name |

4-chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)8-7-15-10(16-5)6-9(8)14/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYYNZMCPPVPIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Overview

This method involves substituting a halogen atom (e.g., bromine) on a pre-functionalized pyridine ring with a boronic ester group via Miyaura borylation. The precursor, 4-chloro-2-methoxy-5-bromopyridine, reacts with bis(pinacolato)diboron (BPin) in the presence of a palladium catalyst.

Mechanistic Insights

The palladium catalyst (e.g., Pd(dppf)Cl) facilitates oxidative addition of the aryl bromide to form a Pd(II) intermediate. Subsequent transmetalation with BPin and reductive elimination yield the boronic ester. The methoxy and chloro groups remain intact due to their stability under these conditions.

Experimental Protocol

-

Catalyst : Pd(dppf)Cl (1–5 mol%)

-

Base : Potassium carbonate (2–3 equiv)

-

Solvent : 1,4-Dioxane/water (3:1 v/v)

-

Temperature : 100°C

-

Time : 2–4 hours

Example Procedure :

A mixture of 4-chloro-2-methoxy-5-bromopyridine (1.0 mmol), BPin (1.2 mmol), Pd(dppf)Cl (0.03 mmol), and KCO (3.0 mmol) in dioxane (10 mL) and water (3 mL) is stirred at 100°C for 2 hours. The crude product is purified via silica gel chromatography (petroleum ether/ethyl acetate).

Yield and Selectivity

Reported yields for analogous reactions range from 65–85% , with selectivity influenced by steric and electronic effects of the substituents.

Iridium-Catalyzed C–H Borylation

Direct Functionalization of the Pyridine Core

This approach bypasses pre-halogenation by directly installing the boronic ester via C–H activation. The method, adapted from iridium-catalyzed borylation of trifluoromethylpyridines, leverages the directing effects of existing substituents.

Mechanistic Considerations

The iridium catalyst ([Ir(OMe)(COD)]) with a nitrogen-donor ligand (e.g., 4,4-di-tert-butylbipyridine) activates the C–H bond at the 5-position of 4-chloro-2-methoxypyridine. The methoxy group’s electron-donating nature enhances regioselectivity, while the chloro group’s electron-withdrawing effect stabilizes the transition state.

Experimental Protocol

-

Catalyst : [Ir(OMe)(COD)] (1 mol%)

-

Ligand : 4,4-Di-tert-butylbipyridine (2 mol%)

-

Boron Source : Pinacolborane (HBpin, 1.5 equiv)

-

Solvent : Dichloromethane

-

Temperature : 80°C

-

Time : 12–24 hours

Example Procedure :

Under nitrogen, 4-chloro-2-methoxypyridine (1.0 mmol), HBpin (1.5 mmol), [Ir(OMe)(COD)] (0.01 mmol), and ligand (0.02 mmol) are heated at 80°C for 24 hours. Purification via column chromatography yields the product.

Yield and Regioselectivity

Yields for this method are typically 50–70% , with regioselectivity exceeding 90% for the 5-position due to electronic directing effects.

Comparative Analysis of Methods

| Parameter | Palladium-Catalyzed Borylation | Iridium-Catalyzed C–H Borylation |

|---|---|---|

| Starting Material | 4-Chloro-2-methoxy-5-bromopyridine | 4-Chloro-2-methoxypyridine |

| Catalyst | Pd(dppf)Cl | [Ir(OMe)(COD)] |

| Reaction Time | 2–4 hours | 12–24 hours |

| Yield | 65–85% | 50–70% |

| Regioselectivity | N/A (pre-functionalized) | >90% |

| Functional Group Tolerance | High | Moderate |

Challenges and Optimization Strategies

Competing Side Reactions

-

Palladium Method : Homocoupling of boronic esters may occur if excess BPin is used.

-

Iridium Method : Over-borylation at adjacent positions is possible with prolonged reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Palladium catalysts: Commonly used in coupling reactions.

Bases: Potassium carbonate, sodium hydroxide.

Oxidizing agents: Hydrogen peroxide, sodium perborate.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of pyridine compounds exhibit significant anticancer properties. The presence of the boron-containing moiety in 4-Chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine enhances its potential as a therapeutic agent. Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways and promoting apoptosis in cancer cells .

1.2 Drug Development

The compound serves as a valuable building block in the synthesis of new pharmaceuticals. Its ability to form stable complexes with various biological targets makes it an attractive candidate for drug development. For instance, modifications to the pyridine ring can lead to compounds with improved bioavailability and efficacy against specific diseases .

Materials Science

2.1 Polymer Chemistry

In materials science, 4-Chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is utilized as a monomer or cross-linking agent in the synthesis of advanced polymers. Its boron-containing structure allows for enhanced thermal stability and mechanical properties in polymer matrices .

Table 1: Properties of Polymers Synthesized with Boron Compounds

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Chemical Resistance | Improved |

Agricultural Chemistry

3.1 Pesticide Development

The compound's unique structure has led to its exploration as a potential pesticide or herbicide. Research suggests that pyridine derivatives can act as effective agents against various pests while minimizing environmental impact . The incorporation of the boron moiety may enhance the bioactivity and selectivity of these agrochemicals.

3.2 Fertilizer Enhancements

Furthermore, compounds like 4-Chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are being investigated for their ability to improve nutrient uptake in plants when used in fertilizers. The boron element is essential for plant growth and development; thus, its inclusion in fertilizers could lead to more efficient nutrient delivery systems .

Wirkmechanismus

The mechanism of action of 4-Chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in various chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The chloro group in the pyridine ring can also participate in nucleophilic substitution reactions, further expanding its utility in chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Reactivity

The table below compares key structural and functional differences with similar pyridine-boronate esters:

Electronic and Steric Effects

- Chlorine vs.

- Methoxy Position : Moving the methoxy group from position 2 (target compound) to 3 () alters electronic effects on the pyridine ring, influencing cross-coupling efficiency and regioselectivity .

- Trifluoromethyl Substitution : The CF₃ group in ’s compound introduces strong electron-withdrawing effects, reducing electron density at the pyridine ring and altering reaction pathways .

Medicinal Chemistry

- The target compound’s chloro and methoxy groups mimic motifs in kinase inhibitors and antimicrobial agents. For example, similar pyridine-boronates are used in mGluR5 modulators () and cholinergic drugs .

- In contrast, the 3-methoxy analogue () is explored for boronate-directed C–H activation in drug discovery .

Material Science

- Pyridine-boronates with methoxy groups (e.g., ’s 3-fluoro-2-methoxy derivative) are used in organic electroluminescent devices due to their electron-transport properties .

Biologische Aktivität

4-Chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 4-chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- CAS Number : 2369772-11-0

- Molecular Formula : C12H17BClNO3

- Molecular Weight : 269.54 g/mol

The compound exhibits biological activity primarily through its interaction with various molecular targets. The presence of the dioxaborolane moiety is significant for its potential as a boron-containing compound, which can influence enzymatic activity and cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that derivatives of pyridine compounds can exhibit anticancer properties by inhibiting specific kinases involved in cancer progression. For instance, compounds similar to 4-chloro-2-methoxy-pyridine have been shown to inhibit DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A), leading to reduced cell proliferation in various cancer cell lines.

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects in preclinical models. In vitro assays showed that it could reduce the production of pro-inflammatory cytokines in microglial cells.

| Assay | Result |

|---|---|

| LPS-induced cytokine release | Significant reduction observed |

| ORAC assay for antioxidant activity | High antioxidant capacity |

Case Studies and Research Findings

- DYRK1A Inhibition Study :

- Toxicity Profile Assessment :

- Pharmacokinetic Studies :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

- Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging the reactivity of the boronic ester moiety. A common approach involves coupling a halogenated pyridine precursor (e.g., 2-bromo-3-methoxy-5-substituted pyridine) with a boronic ester under palladium catalysis. For example, intermediates like 2-bromo-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine () can be synthesized and further functionalized. Key parameters include using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, anhydrous solvents (e.g., THF or DMF), and inert conditions to prevent boronic ester hydrolysis .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR to confirm substitution patterns and boronic ester integration (e.g., δ ~1.3 ppm for pinacol methyl groups).

- Mass spectrometry (MS) for molecular ion verification.

- Crystallography: Single-crystal X-ray diffraction using SHELX or OLEX2 software ( ) resolves bond lengths and angles, particularly for verifying the dioxaborolane ring geometry. For example, a similar compound (2-(pyrrolidin-1-yl)-5-(...)pyridine) was analyzed via X-ray with SHELXL refinement and DFT optimization ( ).

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling to synthesize this compound with high yield and purity?

- Methodological Answer:

- Catalyst Selection: Use Pd catalysts with electron-rich ligands (e.g., SPhos or XPhos) to enhance oxidative addition efficiency for aryl chlorides.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of boronic esters but may require degassing to prevent Pd oxidation.

- Temperature Control: Reactions at 80–100°C balance rate and boronic ester stability.

- Additives: K₂CO₃ or Cs₂CO₃ as bases and molecular sieves to sequester water ( ).

Q. What computational methods are used to predict the reactivity or stability of this compound?

- Methodological Answer:

- DFT Calculations: B3LYP/6-311+G(2d,p) basis sets optimize geometries and predict frontier molecular orbitals (FMOs) for reactivity trends (e.g., nucleophilic/electrophilic sites).

- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., C–H···O bonds in the dioxaborolane ring) to assess crystal packing stability ( ).

- Molecular Electrostatic Potential (MEP): Maps electron-deficient regions (e.g., boron center) to guide cross-coupling site selectivity .

Q. How do the chloro and methoxy substituents influence the reactivity of this pyridine-boronic ester in cross-coupling reactions?

- Methodological Answer:

- Methoxy Group (–OCH₃): Acts as an electron-donating group (EDG), activating the pyridine ring toward electrophilic substitution and stabilizing intermediates via resonance.

- Chloro Group (–Cl): An electron-withdrawing group (EWG) directs Suzuki coupling to the boron-substituted position (para to Cl) by deactivating adjacent sites. Comparative studies with 3-fluoro-4-(...)pyridine ( ) show halogens modulate regioselectivity in aryl-aryl bond formation .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Methodological Answer:

- Cross-Validation: Combine X-ray crystallography ( ) with 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities in NOE correlations or coupling constants.

- Dynamic NMR: For rotameric equilibria (e.g., hindered rotation in dioxaborolane), variable-temperature NMR identifies coalescence points.

- Computational Validation: Overlay experimental and DFT-calculated IR spectra to confirm vibrational modes (e.g., B–O stretches at ~1350 cm⁻¹) .

Q. What strategies mitigate hydrolysis of the boronic ester under aqueous conditions?

- Methodological Answer:

- Steric Protection: The tetramethyl groups in the dioxaborolane ring ( ) reduce water accessibility.

- Low-Temperature Storage: Store at –20°C under argon to minimize moisture exposure.

- In Situ Generation: Use stable precursors (e.g., trifluoroborate salts) that convert to boronic esters during reactions .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.